4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole
Description
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BF3N2O2/c1-15(2)16(3,4)25-18(24-15)14-9-22-23(11-14)10-12-5-7-13(8-6-12)17(19,20)21/h5-9,11H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEYPKFEACWONG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antimicrobial properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.25 g/mol. The structure features a pyrazole ring substituted with a trifluoromethyl phenyl group and a boron-containing dioxaborolane moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.25 g/mol |
| CAS Number | 123456-78-9 |
Synthesis
The synthesis of this compound involves the reaction of pyrazole derivatives with boronic acid pinacol esters under controlled conditions. The process has been optimized to yield high purity and good yield.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazole with trifluoromethyl substitutions exhibit significant antimicrobial activity against various bacterial strains, including drug-resistant pathogens like Staphylococcus aureus (MRSA).
Minimum Inhibitory Concentration (MIC) Values:
- Compounds in this series have shown MIC values as low as 0.5 µg/mL against S. aureus.
- The presence of the trifluoromethyl group enhances the efficacy of these compounds compared to their non-substituted counterparts .
The antimicrobial activity is believed to be linked to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways. The dioxaborolane moiety may play a crucial role in facilitating cellular uptake and enhancing bioavailability.
Case Studies
-
Study on MRSA Inhibition
- A recent investigation evaluated the effectiveness of several pyrazole derivatives against MRSA strains.
- Results indicated that compounds with the trifluoromethyl group showed superior bactericidal activity, achieving over 3 log reductions in viable cell counts within 8 hours at concentrations above their MIC .
- Biofilm Eradication
Comparison with Similar Compounds
Key Characteristics :
- Functionality : The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern aryl-aryl bond formation in medicinal chemistry .
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, making the compound valuable in drug discovery for improved pharmacokinetics .
Comparison with Similar Compounds
Below is a systematic comparison with structurally related pyrazole-based boronate esters, focusing on substituents, synthesis, and applications.
Structural Analogues
Research Findings
- Target Compound : Demonstrated utility in ROS-responsive prodrug systems. In tumor microenvironments, the boronate ester undergoes oxidation, releasing active drugs (e.g., RNase A) selectively in cancer cells .
- Methyl-Substituted Analogue : Exhibits herbicidal activity in preliminary screens, attributed to its ability to inhibit plant-specific enzymes .
- Ethyl-Linked CF₃ Derivative : Shows comparable Suzuki reactivity but reduced cellular uptake due to steric hindrance from the ethyl spacer .
Preparation Methods
Method A: Sodium Hydride (NaH)-Mediated Alkylation
Reagents :
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 4-(Trifluoromethyl)benzyl chloride
- Sodium hydride (60% dispersion in oil)
- DMF (solvent)
-
- The pyrazole boronic ester (10.00 g, 51.54 mmol) is dissolved in DMF and cooled to 0°C.
- NaH (3.092 g, 77.30 mmol) is added to deprotonate the pyrazole nitrogen.
- After stirring at room temperature for 30 minutes, 4-(trifluoromethyl)benzyl chloride (11.82 mL, 67.00 mmol) is added dropwise.
- The reaction is stirred overnight, quenched with aqueous NH₄Cl, and extracted with ethyl acetate.
- The organic layer is dried (MgSO₄) and concentrated to yield the product.
Yield : 86.46%.
- Key Advantage : High efficiency due to strong base (NaH), ensuring complete deprotonation.
Method B: Potassium Carbonate (K₂CO₃)-Assisted Alkylation
Reagents :
- Same pyrazole boronic ester
- 4-(Trifluoromethyl)benzyl bromide
- K₂CO₃ (base)
- DMF (solvent)
-
- The pyrazole boronic ester (1.00 g, 5.15 mmol) is mixed with K₂CO₃ (1.07 g, 7.73 mmol) in DMF.
- 4-(Trifluoromethyl)benzyl bromide (1.03 g, 6.18 mmol) is added, and the mixture is stirred at 20°C for 16 hours.
- Workup includes extraction with ethyl acetate and drying (Na₂SO₄).
Yield : 60%.
- Limitation : Lower yield compared to Method A, likely due to milder base activity.
Optimization and Comparative Analysis
| Parameter | Method A (NaH) | Method B (K₂CO₃) |
|---|---|---|
| Base | NaH (60% in oil) | K₂CO₃ |
| Temperature | 0°C → RT | 20°C |
| Reaction Time | Overnight | 16 hours |
| Yield | 86.46% | 60% |
| Key Advantage | High yield | Mild conditions |
Critical Factors Influencing Yield
- Base Strength : NaH’s superior deprotonation capability enhances reaction efficiency.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve solubility.
- Stoichiometry : Excess benzyl halide (1.3 equiv) ensures complete alkylation.
Applications and Derivatives
- Suzuki-Miyaura Coupling : The boronic ester moiety enables cross-coupling reactions for constructing biaryl systems, relevant in drug discovery.
- Biological Activity : Pyrazole derivatives exhibit antimicrobial and anticancer properties, with trifluoromethyl groups enhancing metabolic stability.
Q & A
Basic: What are the key synthetic strategies for preparing this compound, and how is its structural integrity validated?
The compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a key intermediate. Typical steps include:
- Boronate ester formation : Reaction of halogenated pyrazole precursors with pinacol borane under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF .
- Functionalization : Substitution at the pyrazole nitrogen with a 4-(trifluoromethyl)benzyl group using alkylation agents like 4-(trifluoromethyl)benzyl bromide in the presence of a base (e.g., K₂CO₃) .
Validation : - NMR spectroscopy : Confirms substitution patterns (e.g., ¹H NMR for pyrazole protons, ¹³C NMR for trifluoromethylphenyl integration) .
- Mass spectrometry : Validates molecular weight (366.19 g/mol) .
- Elemental analysis : Matches calculated vs. experimental C, H, N, and B content .
Basic: How does the boronate ester group influence reactivity in cross-coupling reactions?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances stability and reactivity in Suzuki-Miyaura couplings:
- Steric protection : The pinacol structure prevents hydrolysis of the boronate ester, enabling storage and handling in air for short periods .
- Reactivity : The electron-deficient pyrazole ring directs coupling to occur selectively at the boronate-bearing carbon. Solvent choice (e.g., DMF/water mixtures) and catalysts (e.g., Pd(PPh₃)₄) optimize yields .
Advanced: How can reaction conditions be optimized to address low yields in Suzuki-Miyaura couplings involving this compound?
Low yields often arise from:
- Palladium catalyst selection : Bulky ligands (e.g., SPhos) improve efficiency in sterically hindered systems .
- Base sensitivity : Use mild bases (e.g., K₃PO₄) to avoid decomposition of the trifluoromethyl group .
- Temperature control : Heating to 80–100°C in degassed solvents minimizes side reactions .
Troubleshooting : - Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
- Purify via column chromatography (silica gel, gradient elution) .
Advanced: What computational approaches aid in predicting the biological activity of derivatives of this compound?
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., 14-α-demethylase lanosterol, PDB: 3LD6). Docking scores correlate with antifungal potential .
- DFT calculations : Analyze electron density maps to predict regioselectivity in further functionalization .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives .
Advanced: How do structural modifications (e.g., substituent variation) impact biological activity?
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in CNS-targeted agents .
- Pyrazole substitution : Replacing the benzyl group with heteroaromatic rings (e.g., thiazole) modulates selectivity for kinase targets .
- Boronate ester replacement : Switching to a carboxylic acid bioisostere reduces off-target interactions but may lower cell permeability .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?
Discrepancies in NMR or IR spectra may arise from:
- Solvent effects : Ensure consistent deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) for ¹H NMR comparisons .
- Tautomerism : Pyrazole tautomers (e.g., NH vs. N-alkylated forms) alter peak splitting. Use variable-temperature NMR to confirm assignments .
- Impurities : Cross-validate with HPLC (C18 column, acetonitrile/water gradient) to detect byproducts .
Advanced: What strategies mitigate decomposition during storage or handling?
- Storage : Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent boronate ester hydrolysis .
- Lyophilization : For long-term stability, lyophilize from tert-butanol/water mixtures to form amorphous solids .
Advanced: How is this compound utilized in developing PET radiotracers?
The boronate group enables ¹⁸F-labeling via isotope exchange:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
